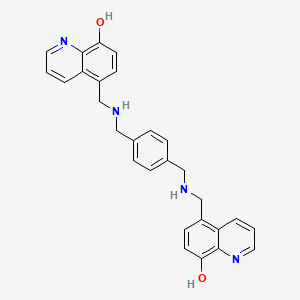

5,5'-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-8-ol)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5’-(((1,4-Phenylenebis(methylen))bis(azanediyl))bis(methylene))bis(quinolin-8-ol): ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Chinolin-Rest und eine Phenylen-Brücke umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5,5’-(((1,4-Phenylenebis(methylen))bis(azanediyl))bis(methylene))bis(quinolin-8-ol) erfolgt typischerweise in mehreren Schritten:

Bildung des Chinolin-Rests: Dieser kann durch die Skraup-Synthese erreicht werden, bei der Anilin-Derivate mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels reagieren.

Bildung der Phenylen-Brücke: Die Phenylen-Brücke wird durch eine Reihe von Kondensationsreaktionen mit Formaldehyd und Aminen eingeführt.

Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des Chinolin-Rests mit der Phenylen-Brücke unter Verwendung geeigneter Kupplungsmittel und -bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheiten zu erzielen. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Automatisierung beinhalten, um Konsistenz und Skalierbarkeit zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Chinolin-Rest, was zur Bildung von Chinolin-N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen können auf die Azanediyl-Gruppen abzielen und diese in sekundäre Amine umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Chinolinring, wobei halogenierte Derivate gebildet werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid oder N-Chlorsuccinimid werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Chinolin-N-Oxid-Derivate.

Reduktion: Sekundäre Amin-Derivate.

Substitution: Halogenierte Chinolin-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Ligand in der Koordinationschemie verwendet und bildet Komplexe mit verschiedenen Metallionen.

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als antimikrobielles Mittel untersucht. Ihre Fähigkeit, mit bakterieller DNA und Enzymen zu interagieren, macht sie zu einem Kandidaten für die Entwicklung neuer Antibiotika.

Medizin

In der medizinischen Chemie wird die Verbindung auf ihr Potenzial als Antikrebsmittel untersucht. Ihre einzigartige Struktur ermöglicht es ihr, mit spezifischen molekularen Zielen zu interagieren, die an der Proliferation von Krebszellen beteiligt sind.

Industrie

Im Industriesektor wird die Verbindung bei der Entwicklung von fortschrittlichen Materialien wie organischen Halbleitern und Leuchtdioden (LEDs) eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5,5’-(((1,4-Phenylenebis(methylen))bis(azanediyl))bis(methylene))bis(quinolin-8-ol) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. In antimikrobiellen Anwendungen bindet es an bakterielle DNA und hemmt Replikations- und Transkriptionsprozesse. In der Krebsforschung zielt es auf Enzyme ab, die an der Zellzyklusregulation beteiligt sind, was zur Apoptose von Krebszellen führt.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can target the azanediyl groups, converting them into secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed under controlled conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Secondary amine derivatives.

Substitution: Halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to interact with bacterial DNA and enzymes makes it a candidate for developing new antibiotics.

Medicine

In medicinal chemistry, the compound is explored for its potential as an anticancer agent. Its unique structure allows it to interact with specific molecular targets involved in cancer cell proliferation.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Wirkmechanismus

The mechanism of action of 5,5’-(((1,4-Phenylenebis(methylene))bis(azanediyl))bis(methylene))bis(quinolin-8-ol) involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial DNA, inhibiting replication and transcription processes. In anticancer research, it targets enzymes involved in cell cycle regulation, leading to apoptosis of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5,5’-(((1,4-Phenylenebis(methylen))bis(azanediyl))bis(methylene))bis(quinolin-7-ol)

- 5,5’-(((1,4-Phenylenebis(methylen))bis(azanediyl))bis(methylene))bis(quinolin-6-ol)

Einzigartigkeit

Die Einzigartigkeit von 5,5’-(((1,4-Phenylenebis(methylen))bis(azanediyl))bis(methylene))bis(quinolin-8-ol) liegt in seinem spezifischen Substitutionsschema am Chinolinring, das seine elektronischen Eigenschaften und seine Reaktivität beeinflusst. Dies macht es besonders geeignet für Anwendungen in der Materialwissenschaft und der medizinischen Chemie, wo eine präzise Kontrolle über molekulare Wechselwirkungen entscheidend ist.

Eigenschaften

CAS-Nummer |

918907-58-1 |

|---|---|

Molekularformel |

C28H26N4O2 |

Molekulargewicht |

450.5 g/mol |

IUPAC-Name |

5-[[[4-[[(8-hydroxyquinolin-5-yl)methylamino]methyl]phenyl]methylamino]methyl]quinolin-8-ol |

InChI |

InChI=1S/C28H26N4O2/c33-25-11-9-21(23-3-1-13-31-27(23)25)17-29-15-19-5-7-20(8-6-19)16-30-18-22-10-12-26(34)28-24(22)4-2-14-32-28/h1-14,29-30,33-34H,15-18H2 |

InChI-Schlüssel |

KENDWMBZHXRDQC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CNCC3=CC=C(C=C3)CNCC4=C5C=CC=NC5=C(C=C4)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)

![cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]](/img/structure/B12115700.png)

![2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12115710.png)

![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)

![N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12115767.png)